Octadecane, 1,1'-[methylenebis(oxy)]bis-
Description
Octadecane, 1,1'-[methylenebis(oxy)]bis- is a symmetrical diether compound characterized by two octadecyl (C₁₈H₃₇) chains connected via a methylenebis(oxy) (-O-CH₂-O-) bridge. These analogs are reported in plant extracts (e.g., Scorzonera undulata and Moringa oleifera seeds), suggesting natural occurrence and possible biological roles .
Properties
CAS No. |
41344-25-6 |
|---|---|
Molecular Formula |
C37H76O2 |
Molecular Weight |
553.0 g/mol |
IUPAC Name |
1-(octadecoxymethoxy)octadecane |
InChI |
InChI=1S/C37H76O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-37-39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
InChI Key |
WXZWIPLBXXXGGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCOCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of formaldehyde with octadecanol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecane, 1,1’-[methylenebis(oxy)]bis- can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols, although this reaction is less common.
Substitution: Substitution reactions can occur at the ether linkages, where the methylene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
Chemistry: Octadecane, 1,1’-[methylenebis(oxy)]bis- is used as a surfactant and emulsifying agent in various chemical formulations. Its long hydrocarbon chains make it effective in reducing surface tension and stabilizing emulsions .
Biology: In biological research, this compound is used as a model compound to study the behavior of long-chain ethers in biological membranes. It helps in understanding the interactions between lipids and proteins in cell membranes .
Medicine: .
Industry: In industrial applications, Octadecane, 1,1’-[methylenebis(oxy)]bis- is used in the production of lubricants and plasticizers . Its long hydrocarbon chains provide excellent lubrication properties, making it suitable for use in high-performance lubricants .
Mechanism of Action
The mechanism of action of Octadecane, 1,1’-[methylenebis(oxy)]bis- primarily involves its ability to interact with hydrophobic surfaces and reduce surface tension. The long hydrocarbon chains allow it to embed into lipid bilayers, altering membrane fluidity and permeability . This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Structural Variations in Bridging Groups
The bridging group significantly influences molecular geometry, polarity, and applications. Key analogs include:
Physicochemical Properties
- Hydrophobicity : Longer alkyl chains (e.g., C₁₈) increase hydrophobicity, while polar bridges (e.g., nitro or bromo groups) enhance reactivity and solubility in polar solvents .
- Thermal Stability : Linear bridges (e.g., propane-1,3-diyl) exhibit higher melting points compared to branched analogs due to tighter molecular packing .
- Biological Activity : Analogs with simple bridges (e.g., methylenebis(oxy)) are reported in plant extracts with antioxidant properties, whereas nitro/bromo derivatives are synthetic and used in specialized industries .
Research Findings and Data
Natural Occurrence
- Moringa oleifera Seeds: Octadecane derivatives with methyl- or propane-bridged structures were identified using GC-MS, with concentrations up to 0.01% in ethanolic extracts .
- Scorzonera undulata : Octadecane, 1,1’-[1,3-propanediylbis(oxy)]bis- was detected in root extracts, correlating with anti-inflammatory activity due to palmitic acid synergism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
